molecular formula C14H8ClNO3 B12548996 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- CAS No. 848087-41-2

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-

Cat. No.: B12548996
CAS No.: 848087-41-2
M. Wt: 273.67 g/mol
InChI Key: XMYCUJKJGDXQHU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2(3H)-benzoxazolone under specific conditions to yield the desired compound. The reaction conditions often include the use of a catalyst such as pyridine and a solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- follows similar synthetic routes but with optimizations for higher yield and cost-effectiveness. The process involves large-scale reactions with controlled temperatures and pressures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolone oxides, while substitution reactions can produce various substituted benzoxazolones .

Scientific Research Applications

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and disrupting cellular processes .

Comparison with Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the chlorobenzoyl substituent.

    5-(2-Bromobenzoyl)-2(3H)-Benzoxazolone: A similar compound with a bromine atom instead of chlorine.

    5-(2-Methylbenzoyl)-2(3H)-Benzoxazolone: A derivative with a methyl group.

Comparison: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

848087-41-2

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

5-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-12-11(7-8)16-14(18)19-12/h1-7H,(H,16,18)

InChI Key

XMYCUJKJGDXQHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)Cl

Origin of Product

United States

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